

An In-depth Technical Guide to the Chemical Synthesis of C18 Ceramide-d3

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Compound of Interest

Compound Name: Ceramide 3-d3

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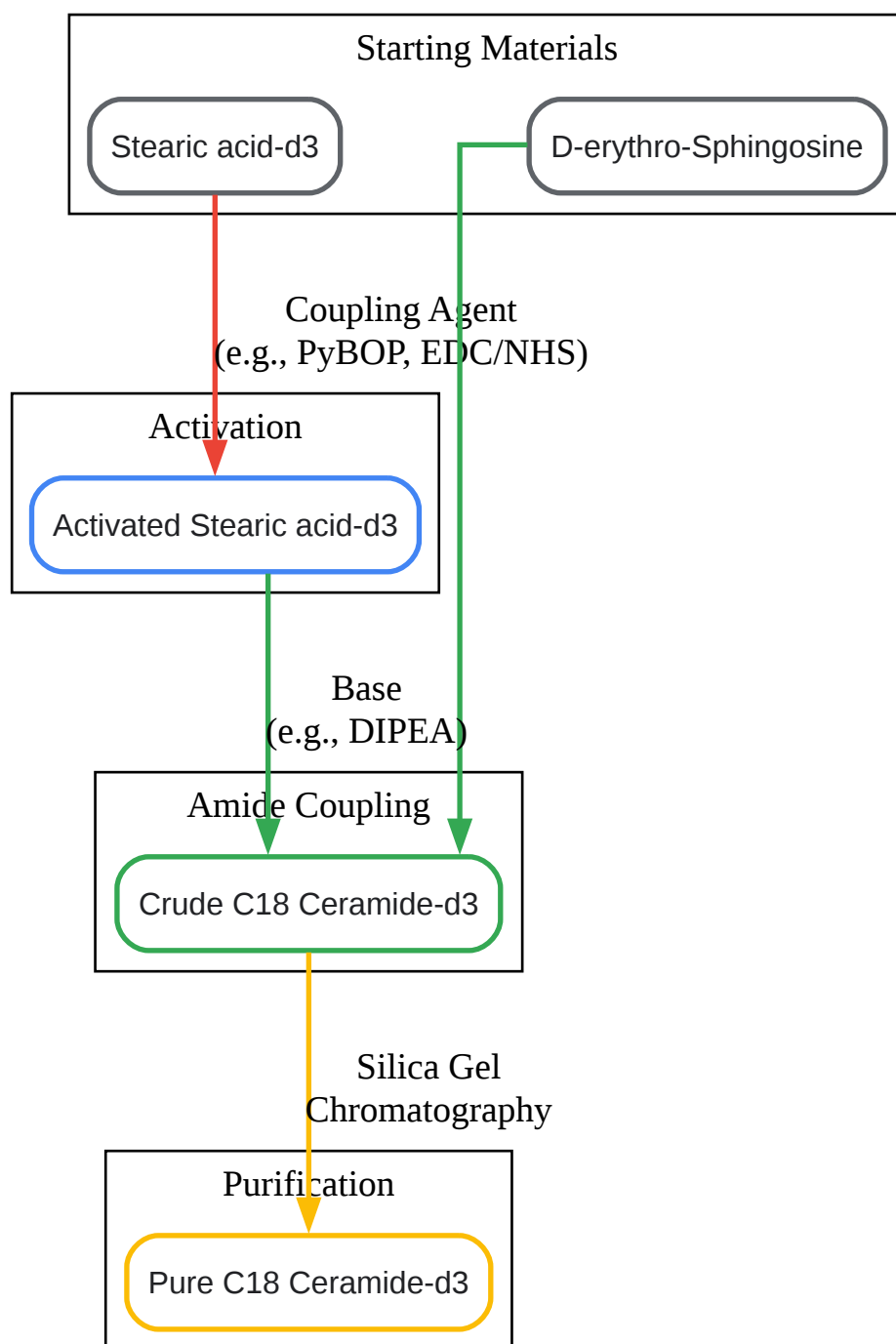
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of C18 Ceramide-d3, a deuterated analog of the endogenous bioactive sphingolipid, C18 Ceramide. This document details a feasible synthetic route, experimental protocols, and the role of C18 Ceramide in cellular signaling pathways. The inclusion of deuterium atoms in the C18 acyl chain allows for its use as an internal standard in mass spectrometry-based lipidomics, enabling precise quantification of its non-deuterated counterpart in various biological matrices.

Synthetic Strategy Overview

The most straightforward and widely employed method for the synthesis of C18 Ceramide-d3 involves the amide coupling of a deuterated C18 fatty acid (Stearic acid-d3) with a sphingosine backbone. This approach offers high yields and good control over the final product's structure. The key steps include the activation of the carboxylic acid group of Stearic acid-d3, followed by its condensation with the amino group of D-erythro-sphingosine.

A general workflow for this synthesis is depicted below:



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Caption: General workflow for the synthesis of C18 Ceramide-d3.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of C18 Ceramide-d3.

Materials and Reagents

Reagent	Supplier	Grade
D-erythro-Sphingosine	Commercially Available	≥98%
Stearic acid-18,18,18-d3	Commercially Available	≥98% atom D
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)	Commercially Available	Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)	Commercially Available	Anhydrous
Dichloromethane (DCM)	Commercially Available	Anhydrous
Methanol (MeOH)	Commercially Available	HPLC Grade
Chloroform (CHCl3)	Commercially Available	HPLC Grade
Silica Gel	Commercially Available	60 Å, 230-400 mesh

Synthesis of N-(octadecanoyl-18,18,18-d3)-D-erythro-sphingosine (C18 Ceramide-d3)

A common method for synthesizing deuterated ceramides involves the coupling of a sphingoid base with a deuterated fatty acid.^[1]

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-erythro-sphingosine (1 equivalent) and Stearic acid-18,18,18-d3 (1.1 equivalents) in anhydrous dichloromethane (DCM).
- **Addition of Coupling Agent and Base:** To the stirred solution, add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equivalents) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3 equivalents).

- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). The reaction is typically complete within 4-12 hours.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of C18 Ceramide-d3

- **Chromatography Setup:** Prepare a silica gel column packed in a suitable solvent system (e.g., chloroform).
- **Loading and Elution:** Dissolve the crude product in a minimal amount of chloroform and load it onto the column. Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5%).
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC. Combine the fractions containing the pure C18 Ceramide-d3.
- **Final Product:** Evaporate the solvent from the combined pure fractions under reduced pressure to yield C18 Ceramide-d3 as a white to off-white solid.

Quantitative Data

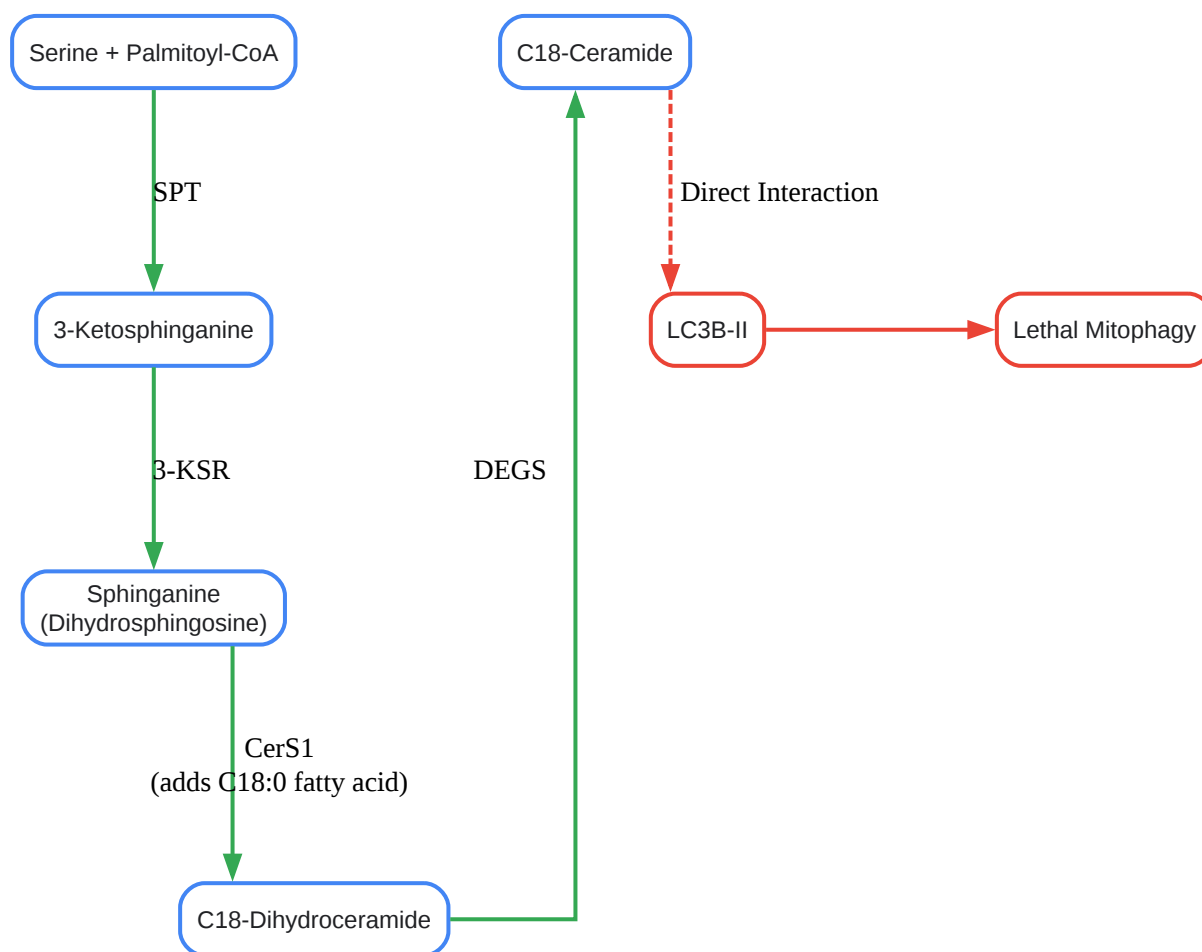
The following table summarizes representative quantitative data for the synthesis of C18 Ceramide-d3. Actual results may vary depending on the specific reaction conditions and scale.

Parameter	Value
Reactants	
D-erythro-Sphingosine (MW: 299.49 g/mol)	1.0 eq
Stearic acid-18,18,18-d3 (MW: 287.52 g/mol)	1.1 eq
PyBOP (MW: 520.39 g/mol)	1.2 eq
DIPEA (MW: 129.24 g/mol)	3.0 eq
Reaction Conditions	
Solvent	Anhydrous Dichloromethane
Temperature	Room Temperature
Reaction Time	4-12 hours
Product Characterization	
C18 Ceramide-d3	
Molecular Formula	C36H68D3NO3
Molecular Weight	569.0 g/mol
Appearance	White to off-white solid
Theoretical Yield	Based on D-erythro-sphingosine
Representative Yield	70-85%
Purity (by LC-MS)	>98%
Deuterium Incorporation	>98% d3

C18 Ceramide Signaling Pathways

C18-ceramide is a crucial signaling molecule involved in various cellular processes, including apoptosis, cell cycle arrest, and autophagy.[2][3] Its levels are tightly regulated by ceramide synthases (CerS), with CerS1 being primarily responsible for its production.[3] Dysregulation of C18-ceramide levels has been implicated in several diseases, including cancer and metabolic disorders.[2][4]

The diagram below illustrates a simplified overview of the de novo synthesis pathway of C18 Ceramide and its involvement in inducing lethal mitophagy.

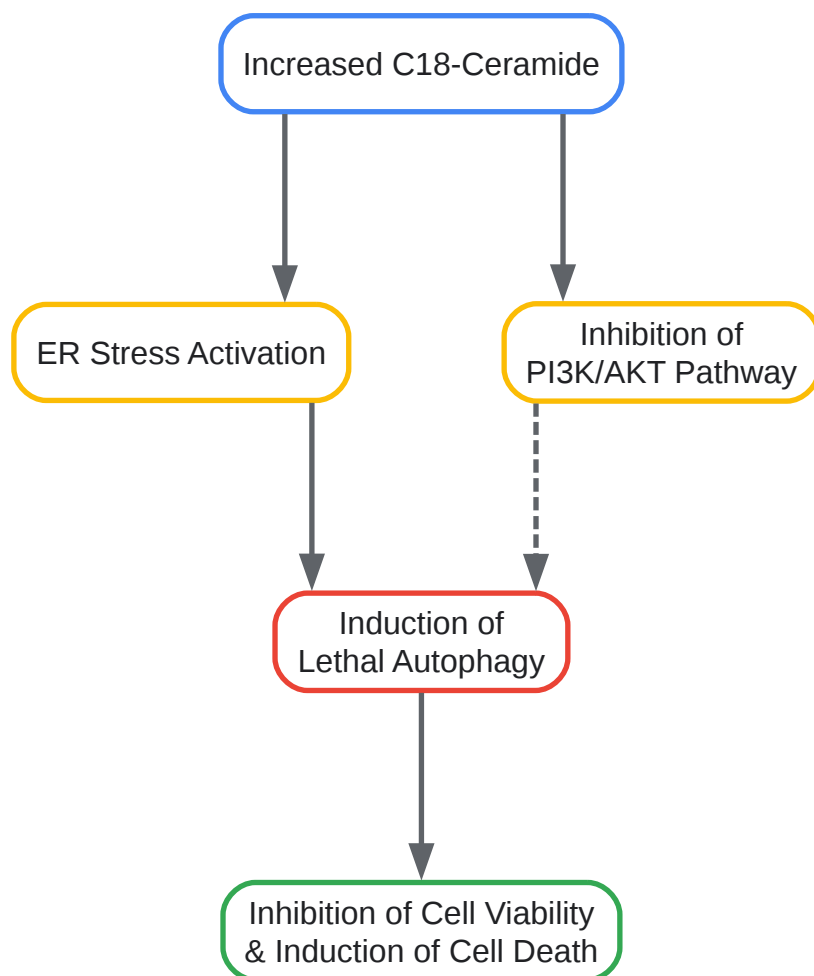


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Caption: De novo synthesis of C18-Ceramide and its role in mitophagy.[3]

Increased levels of C18-ceramide can lead to the inhibition of cell viability in certain cancer cells by activating endoplasmic reticulum (ER) stress and inducing lethal autophagy.[4] It can also modulate the PI3K/AKT signaling pathway.[4]

The following diagram illustrates the logical relationship between increased C18-Ceramide and the downstream cellular effects in glioma cells.



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Caption: Signaling effects of increased C18-Ceramide in glioma cells.[4]

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